![molecular formula C16H19ClN4O2 B2693167 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one CAS No. 695219-27-3](/img/structure/B2693167.png)
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumorigenic processes.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one can reduce inflammation and tumor growth in animal models. It has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one. These include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Development of new drugs based on this compound for the treatment of various diseases.
3. Investigation of its potential as an antioxidant and its effects on cellular damage.
4. Studies on its safety and efficacy in clinical trials.
5. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.
Synthesis Methods
The synthesis of 4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves the reaction of 4-chloro-5-nitropyridazin-3(2H)-one with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting product is then treated with phenyl magnesium bromide to obtain the final compound.
Scientific Research Applications
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-15-14(20-8-6-19(7-9-20)10-11-22)12-18-21(16(15)23)13-4-2-1-3-5-13/h1-5,12,22H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMELKIKOXUTEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one |
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